molecular formula C19H24N4O4 B2567422 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-45-7

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2567422
CAS No.: 2034269-45-7
M. Wt: 372.425
InChI Key: NNMDHSWLUCFXIA-UHFFFAOYSA-N
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Description

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, organic synthesis, and materials science. Its complex molecular structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(4-Methoxypiperidin-1-yl)benzoyl chloride with azetidine-3-ylamine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique structure and reactivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.

    5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione: This compound is used as an ADAMTS inhibitor for the treatment of osteoarthritis and has different biological activities compared to this compound.

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-27-16-6-8-21(9-7-16)14-4-2-13(3-5-14)18(25)22-11-15(12-22)23-17(24)10-20-19(23)26/h2-5,15-16H,6-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDHSWLUCFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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